4,7-Dichloroquinoline is a heterocyclic compound characterized by its two-ring structure, consisting of a quinoline core with two chlorine substituents at the 4 and 7 positions. Its molecular formula is , and it has a molecular weight of approximately 198.05 g/mol. This compound serves as an important intermediate in the synthesis of various antimalarial drugs, including chloroquine and hydroxychloroquine, which are used in the treatment of malaria and autoimmune diseases such as lupus .
One primary application of 4,7-Dichloroquinoline is as a starting material in the synthesis of chloroquine and its analogs []. Chloroquine is a well-established antimalarial drug used for the treatment and prevention of malaria caused by Plasmodium falciparum []. However, the emergence of chloroquine-resistant Plasmodium strains has limited its effectiveness in some regions []. Research continues to explore the development of new antimalarial drugs based on modified chloroquine structures, potentially utilizing 4,7-dichloroquinoline as a starting point.
4,7-Dichloroquinoline has also been used as a building block in the synthesis of novel antimicrobial agents. Studies have explored its potential in the development of hybrid aminoquinoline-triazine derivatives and oxazolidinones, both exhibiting in vitro efficacy against various bacterial strains []. These findings suggest the potential of 4,7-dichloroquinoline as a platform for further exploration and development of new broad-spectrum antibiotics.
Beyond its role as a precursor molecule, 4,7-dichloroquinoline has been involved in various other scientific research endeavors. Studies have investigated its potential as an intermediate for the synthesis of compounds with diverse activities, including antileishmanial and cholinesterase inhibitory effects []. However, further research is needed to fully understand the therapeutic potential of these derived compounds.
4,7-Dichloroquinoline exhibits significant reactivity due to the presence of chlorine atoms. The chlorine atom at the 4-position is particularly reactive in nucleophilic aromatic substitution reactions, allowing for selective substitution to form various derivatives. For example, when reacted with specific primary amines, high yields of chloroquine can be achieved . Additionally, it can undergo reactions with acetic acid and thiosemicarbazide, leading to the formation of new compounds with potential biological activities .
Research indicates that 4,7-dichloroquinoline possesses notable biological activities. It has been studied for its potential as an antimalarial agent and has shown efficacy in inhibiting the growth of Plasmodium species, which are responsible for malaria. Moreover, derivatives of this compound have been explored for their anticancer properties and ability to modulate immune responses .
The synthesis of 4,7-dichloroquinoline can be achieved through several methods:
4,7-Dichloroquinoline is primarily utilized as an intermediate in the pharmaceutical industry for the production of antimalarial drugs like chloroquine phosphate and hydroxychloroquine sulfate. Beyond its role in existing medications, it continues to be a subject of research for developing new drug candidates targeting various diseases . Its derivatives are also being investigated for applications in cancer therapy and other therapeutic areas.
Studies have shown that 4,7-dichloroquinoline interacts with various biological targets. For instance, its reaction with thiosemicarbazide leads to compounds that may exhibit enhanced biological activity compared to their precursors . Additionally, interaction studies involving phenolic compounds have revealed insights into its reactivity and potential applications in drug development .
Several compounds share structural similarities with 4,7-dichloroquinoline. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Chloroquine | Contains a 4-amino group | Antimalarial | Well-established clinical use |
Hydroxychloroquine | Hydroxy group at position 4 | Antimalarial & anti-inflammatory | Used in autoimmune diseases |
Amodiaquine | Contains an amino group | Antimalarial | Effective against resistant strains |
8-Aminoquinoline | Amino group at position 8 | Antimicrobial | Different positioning affects activity |
Quinoline | Base structure without chlorine substitutions | Varied biological activities | Less potent than chlorinated analogs |
Uniqueness: The presence of two chlorine atoms at specific positions makes 4,7-dichloroquinoline particularly reactive and versatile for further chemical modifications compared to its analogs.
4,7-Dichloroquinoline, systematically named according to IUPAC nomenclature, possesses the molecular formula C₉H₅Cl₂N with a molecular weight of 198.05 g·mol⁻¹. The compound is registered under CAS number 86-98-6 and is also known by alternative designations including TL 1473 and NSC 593. The systematic nomenclature reflects the substitution pattern on the quinoline ring system, where chlorine atoms occupy the 4th and 7th positions of the bicyclic aromatic framework.
The chemical structure can be represented by the SMILES notation ClC1=CC=C2C(Cl)=CC=NC2=C1, while the InChI representation is InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H. The InChI Key HXEWMTXDBOQQKO-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. This heterocyclic compound features a bicyclic ring system consisting of a benzene ring fused to a pyridine ring, with the chlorine substituents positioned strategically to influence both reactivity and biological activity.
Crystallographic investigation of 4,7-dichloroquinoline has revealed important structural details about its solid-state organization and molecular geometry. The crystal structure determination shows that the compound crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters: a = 18.2243(17) Å, b = 3.8253(5) Å, c = 23.622(3) Å, and β = 96.61(1)°. The unit cell volume is 1635.8(4) ų with Z = 8, indicating eight molecules per unit cell.
The asymmetric unit contains two crystallographically independent molecules, both exhibiting essentially planar conformations with root mean square deviations for all non-hydrogen atoms of 0.014 and 0.026 Å, respectively. This planarity is consistent with the aromatic nature of the quinoline ring system and facilitates π-π stacking interactions in the crystal lattice. Notably, the crystal structure analysis reveals no significant intermolecular C—H⋯Cl contacts, suggesting that the crystal packing is primarily governed by van der Waals forces and aromatic stacking interactions.
The melting point of 4,7-dichloroquinoline has been consistently reported across multiple sources, with values ranging from 81-88°C, most commonly cited as 87°C. This relatively low melting point is characteristic of substituted quinolines and facilitates purification through recrystallization methods. The compound appears as a white to pale brown crystalline powder, with the color variation potentially attributed to trace impurities or oxidation products.
¹H NMR spectroscopic analysis of 4,7-dichloroquinoline in CDCl₃ reveals characteristic chemical shifts that confirm the substitution pattern and provide insight into the electronic environment of the aromatic protons. The spectrum displays five distinct proton signals: δ 8.78 (d, J = 4.8 Hz, 1H) corresponding to the H-2 proton adjacent to the nitrogen atom, δ 8.15 (d, J = 9.2 Hz, 1H) for H-5, δ 8.11 (d, J = 2.4 Hz, 1H) for H-8, δ 7.59 (dd, J = 9.2, 2.4 Hz, 1H) for H-6, and δ 7.48 (d, J = 4.8 Hz, 1H) for H-3.
The coupling patterns observed in the ¹H NMR spectrum provide valuable information about the spatial relationships between adjacent protons. The doublet at δ 8.78 with J = 4.8 Hz indicates coupling between H-2 and H-3, while the large coupling constant of 9.2 Hz between H-5 and H-6 reflects their ortho relationship on the benzene ring. The H-6 signal appears as a doublet of doublets due to coupling with both H-5 and H-8, confirming the meta relationship between H-6 and H-8.
Vibrational spectroscopic studies have revealed characteristic absorption bands that serve as diagnostic fingerprints for 4,7-dichloroquinoline. Infrared spectroscopy shows prominent absorption bands in the aromatic C-H stretching region around 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching modes are observed at lower frequencies, typically around 800-900 cm⁻¹, providing direct evidence for the presence of chlorine substituents.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes. A characteristic band at approximately 1090 cm⁻¹ has been attributed to the δ(C-Cl) deformation mode, which serves as a distinctive marker for chlorinated quinolines. The comparative study of related quinoline derivatives has demonstrated that the substitution pattern significantly influences the vibrational frequencies, with 4,7-dichloroquinoline exhibiting unique spectral features that distinguish it from other isomers.
Mass spectrometric analysis of 4,7-dichloroquinoline reveals characteristic fragmentation patterns that provide structural confirmation and insight into gas-phase reactivity. Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 198, corresponding to the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) studies have identified specific fragmentation pathways involving the loss of chlorine atoms and subsequent ring degradation processes.
The fragmentation mechanisms have been supported by computational studies using density functional theory calculations, which help elucidate the preferred protonation sites and subsequent decomposition pathways. These studies reveal that protonation occurs preferentially at the quinoline nitrogen atom, leading to enhanced reactivity of the chlorine substituents toward nucleophilic displacement reactions.
Comprehensive DFT calculations using various basis sets, including B3LYP/6-311G(d) and cc-pVDZ, cc-pVTZ, and cc-pVQZ, have provided detailed insights into the electronic structure and molecular properties of 4,7-dichloroquinoline. These calculations reveal optimal bond lengths and angles that closely correspond to experimental crystallographic data, validating the computational methodology.
The calculated bond lengths show excellent agreement with X-ray crystallographic values, with typical differences of less than 0.02 Å for most bonds. The C-Cl bond lengths are calculated to be approximately 1.72-1.74 Å, consistent with typical aromatic C-Cl bonds. The calculations also reveal that the molecule maintains its planar conformation in the gas phase, supporting the crystallographic observations.
Electronic property calculations indicate specific charge distributions and molecular orbital characteristics that influence the compound's reactivity patterns. The HOMO-LUMO energy gap calculations provide insight into the electronic stability and potential reactivity sites, with the chlorine atom at the 4-position showing enhanced reactivity toward nucleophilic substitution compared to the 7-position substituent.
The synthesis of 4,7-dichloroquinoline was first documented in a patent filed by IG Farben in 1937, marking the beginning of systematic research into this important quinoline derivative [1]. The original patent synthesis utilized 3-chloroaniline as the starting material in combination with diethyl oxaloacetate under mildly acidic conditions [1]. This pioneering approach established the fundamental synthetic framework that would be refined and optimized in subsequent decades.
The IG Farben methodology involved the condensation of 3-chloroaniline with diethyl oxaloacetate to form an imine intermediate [1]. This intermediate underwent cyclization through heating in mineral oil at temperatures ranging from 250 to 275 degrees Celsius [1]. The process required careful temperature control to achieve the formation of the pyridine ring through thermal cyclization [1]. Following cyclization, hydrolysis and decarboxylation steps were necessary to remove the ester functionality [1]. The final step involved converting the 4-hydroxy group to the corresponding chloro substituent using phosphoryl chloride [1].
Historical Synthesis Method | Starting Material | Key Reagent | Cyclization Solvent | Temperature (°C) | Overall Yield (%) |
---|---|---|---|---|---|
IG Farben Patent (1937) | 3-Chloroaniline | Diethyl oxaloacetate | Mineral oil | 250-275 | Not reported |
Winthrop Chemical Co. Route | 3-Chloroaniline | Diethyl oxaloacetate | Mineral oil | 250-275 | 70-75 |
Gould-Jacobs Reaction | 3-Chloroaniline | Ethyl ethoxymethylenemalonate | Diphenyl ether | 250-260 | 75-85 |
Modified Gould-Jacobs | 3-Chloroaniline | Ethyl ethoxymethylenemalonate | High-boiling solvent | 250-270 | 80-90 |
Conrad-Limpach Variant | Aniline derivative | β-ketoester | Mineral oil | 250-280 | 60-70 |
The historical significance of the IG Farben synthesis extends beyond its chronological priority, as it established the fundamental reaction sequence that remains central to modern synthetic approaches [1]. However, the synthesis was not investigated in comprehensive detail until the development of chloroquine as an antimalarial drug created demand for 4,7-dichloroquinoline as a key intermediate [1].
The Gould–Jacobs reaction represents a significant advancement in quinoline synthesis methodology, providing an alternative route to 4,7-dichloroquinoline with improved efficiency and selectivity [4]. This reaction mechanism begins with the nucleophilic attack of the amine nitrogen of 3-chloroaniline on ethyl ethoxymethylenemalonate, followed by the loss of ethanol to form the condensation product [4].
The mechanistic pathway proceeds through a six-electron cyclization reaction with the loss of another ethanol molecule to form the quinoline ring system [4]. Specifically, the process generates ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate as the initial cyclization product [4]. The enol form can be represented from the keto form through keto-enol tautomerism, and protonation of the nitrogen forms ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [4].
The Gould–Jacobs reaction demonstrates particular effectiveness for anilines with electron-donating groups at the meta-position [4]. In the synthesis of 4,7-dichloroquinoline, the meta-chloro substituent provides the appropriate electronic environment for efficient cyclization [4]. The reaction conditions typically involve heating the condensation product in diphenyl ether at temperatures between 250 and 260 degrees Celsius [4].
Modifications to the classical Gould–Jacobs reaction have focused on optimizing reaction conditions and improving yields [4]. These modifications include the use of alternative high-boiling solvents, temperature optimization, and the development of one-pot procedures that combine multiple reaction steps [4]. The ester group in the cyclization product undergoes hydrolysis by sodium hydroxide to form the corresponding carboxylic acid, followed by decarboxylation through the application of heat to yield 4-hydroxyquinoline [4].
The diethyl oxaloacetate condensation route represents the most widely adopted industrial approach for 4,7-dichloroquinoline manufacture, building upon the foundational work of the IG Farben patent while incorporating significant process improvements [5] [16]. The synthesis commences with the conjugate addition of diethoxymethylene malonate and meta-chloroaniline to afford the acrylate intermediate, which upon thermal cyclization in diphenyl ether affords the quinoline ester in yields ranging from 90 to 96 percent [16].
The industrial implementation of this route has been demonstrated to be repeatable across more than 20 experiments varying in scale from 15 to 500 grams [5]. A 4,7-dichloroquinoline yield of 90 percent and a purity of more than 97 percent were achieved throughout these studies [5]. The process resulted in an overall yield of 75 percent of the correct quality 4,7-dichloroquinoline [5]. Based on detailed cost analysis, the material cost per kilogram for 4,7-dichloroquinoline was calculated as 24.15 dollars versus a market price of 42.00 dollars per kilogram [5].
Industrial Process | Scale | Cyclization Temperature (°C) | Cyclization Time (hours) | Final Yield (%) | Purity (%) | Cost ($/kg) |
---|---|---|---|---|---|---|
Diethyl Oxaloacetate Route | Laboratory (15-500g) | 250-270 | 2-4 | 90-96 | >97 | 24.15 |
Price-Roberts Method | Laboratory-Pilot | 250-260 | 3-5 | 75-85 | 95-98 | Not reported |
Optimized Industrial Process | Industrial | 270-280 | 1-3 | 85-95 | >98 | Not reported |
Chinese Patent Method | Industrial | 250-270 | 2-3 | 86-89.5 | 99.5 | Not reported |
Modified Cyclization Route | Pilot | 260-275 | 2-4 | 80-90 | >95 | Not reported |
The process mass intensity of the 4,7-dichloroquinoline process was calculated to be 9.65 kilograms of raw materials required to produce per kilogram of 4,7-dichloroquinoline after recycling of water and solvents [5]. This low process mass intensity indicates that the developed process is highly efficient for the commercial manufacture of 4,7-dichloroquinoline [5]. The material margin of the process at current market prices is 42 percent versus the target material margin of 37 percent [5].
Hydrolysis of the ester intermediate in aqueous sodium hydroxide to the quinoline acid is achieved in essentially quantitative yields [16]. Thermal decarboxylation and subsequent chlorination with phosphorus oxychloride gives the target product in yields ranging from 81 to 90 percent [16]. The successful development of this cost-effective, competitive process for the production of 4,7-dichloroquinoline mitigates reliance on imports and provides a steady supply of this critical intermediate [5].
The selection of appropriate high-boiling solvents represents a critical aspect of quinoline synthesis, as the cyclization step requires temperatures exceeding 250 degrees Celsius to achieve the necessary ring closure [13]. In many classical quinoline syntheses, the formation of a high-energy intermediate is achieved using high boiling solvents and strong acids [13]. The Conrad-Limpach reaction cyclization must break the aromaticity of the phenyl ring, necessitating the use of solvents with very high boiling points [13].
Mineral oil with a boiling point greater than 275 degrees Celsius, diphenyl ether with a boiling point of 259 degrees Celsius, and Dowtherm A with a boiling point of 257 degrees Celsius are the most widely referenced solvents for quinoline cyclization [13]. Although mineral oil is inexpensive, it presents significant inconvenience due to its physical characteristics [13]. Diphenyl ether is inexpensive but exists as a solid at room temperature and possesses an unpleasant odor [13]. Dowtherm A, being a eutectic mixture of diphenyl ether and biphenyl, remains liquid at room temperature but is more expensive and also has an unpleasant odor [13].
Solvent | Boiling Point (°C) | Quinoline Yield (%) | Cost Relative | Physical State (RT) | Odor |
---|---|---|---|---|---|
Mineral Oil | >275 | 65-70 | Low | Liquid | Mild |
Diphenyl Ether | 259 | 65-68 | Medium | Solid | Unpleasant |
Dowtherm A | 257 | 65-70 | High | Liquid | Unpleasant |
Iso-butyl Benzoate | 242 | 66 | Very High | Liquid | Mild |
2-Nitrotoluene | 222 | 65 | Medium | Liquid | Mild |
1,2,4-Trichlorobenzene | 214 | 64 | Medium | Liquid | Mild |
2,6-Di-tert-butylphenol | 253 | 65 | Low-Medium | Solid | None |
Research has confirmed that the yield of 4-hydroxyquinoline increases with solvents of increasing boiling point, with the best yields obtained using solvents with boiling points above 250 degrees Celsius [13]. A series of alkyl benzoates was evaluated as solvents, with increasing alkyl substituent size from methyl to iso-butyl improving the yield from 25 to 66 percent [13]. However, this yield improvement comes at significant cost, as iso-butyl benzoate is 13 times more expensive than methyl benzoate [13].
Alternative high-boiling point solvents including 2-nitrotoluene and 1,2,4-trichlorobenzene provide comparable yields to iso-butyl benzoate while being less expensive [13]. Surprisingly, 2,6-di-tert-butylphenol emerged as one of the best solvents for this reaction, providing clean product in reasonable yield of 65 percent while being significantly less expensive than Dowtherm A and having no unpleasant odor [13]. The relationship between solvent boiling point and yield demonstrates that yields generally increase with reaction temperature until a maximum value of approximately 65 percent is achieved [13].
The chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride represents the final and crucial step in 4,7-dichloroquinoline synthesis, requiring careful optimization of reaction conditions to achieve high yields and purity [7] [33]. Industrial preparation methods have demonstrated that this chlorination can be accomplished with yields ranging from 86 to 89.5 percent when properly optimized [7] [15].
The reaction involves adding 120 milliliters of phosphorus oxychloride to a three-necked flask, followed by the addition of 40 grams of 4-hydroxy-7-chloroquinoline under stirring conditions [15]. The mixture is heated to reflux for 1 to 2 hours until the reaction reaches completion [15]. After cooling, excess phosphorus oxychloride is removed by distillation, and the resulting black oil is slowly added to ice water while stirring [15]. The mixture is then neutralized with sodium bicarbonate aqueous solution to weak alkaline conditions with a pH between 7 and 9 [15].
Temperature (°C) | pH | Yield (%) | 4,7-DCQ Purity (%) | 4,5-DCQ Impurity (%) |
---|---|---|---|---|
45 | 6.5 | 99 | 95.64 | 4.36 |
45 | 7.0 | 97 | 97.23 | 2.77 |
45 | 7.5 | 95 | 97.65 | 2.35 |
45 | 8.0 | 92 | 97.96 | 2.04 |
45 | 8.1 | 91 | 98.90 | 1.10 |
45 | 8.2 | 90 | 100.00 | 0.00 |
45 | 8.5 | 84 | 100.00 | 0.00 |
70 | 8.0 | 87 | 98.50 | 1.50 |
90 | 8.0 | 89 | 99.20 | 0.80 |
100 | 8.0 | 85 | 97.80 | 2.20 |
110 | 8.0 | 82 | 96.50 | 3.50 |
The optimization of phosphorus oxychloride-mediated chlorination has revealed that the reaction occurs in two distinct stages that can be separated through appropriate temperature control [33]. An initial phosphorylation reaction occurs readily under basic conditions at temperatures below 25 degrees Celsius to give various phosphorylated intermediates [33]. Clean conversion of phosphorylated quinolones to the corresponding chloroquinoline is achieved by heating to 70 to 90 degrees Celsius [33].
Research has identified both nitrogen-phosphorylated and oxygen-phosphorylated intermediates involving multiple substitution at phosphorus [33]. Kinetic analysis suggests that various intermediates react with both chloride ion and dichlorophosphate ion, but product formation arises exclusively from reaction of oxygen-phosphorylated intermediates with chloride ion [33]. A minimum of 1 molar equivalent of phosphorus oxychloride is required for efficient conversion of the intermediates to product [33].
The pH optimization studies demonstrate that maintaining pH at 8.2 provides 100 percent purity of 4,7-dichloroquinoline with complete elimination of the 4,5-dichloroquinoline isomer [16]. Temperature control during the chlorination step is critical, as temperatures above 90 degrees Celsius lead to decreased yields and increased formation of undesired isomers [16].
The development of solvent-free reaction systems for quinoline synthesis represents a significant advancement in green chemistry applications, offering reduced environmental impact and improved atom economy [11] [21]. Solvent-free conditions have been successfully implemented for the synthesis of quinoline derivatives, providing straightforward and environmentally benign methods that avoid the use of environmentally destructive organic solvents [11].
Microwave-assisted synthesis has emerged as a promising green technique for synthesizing quinoline derivatives under solvent-free conditions [21] [28]. This approach provides significant advantages including dramatic reduction in reaction times from days and hours to minutes and seconds [23]. The microwave-assisted methodology demonstrates significant decreases in reaction times, enhancement in overall yields, and greater atom economy compared to conventional heating methods [21] [28].
Green Chemistry Method | Reaction Time | Temperature (°C) | Yield (%) | E-factor | EcoScale Score |
---|---|---|---|---|---|
Microwave-Assisted Synthesis | 10-30 minutes | 180-220 | 80-95 | 0.45-1.2 | 75-85 |
Solvent-Free Conditions | 1-3 hours | 200-250 | 70-85 | 0.8-2.0 | 65-75 |
Water-Based Cyclization | 2-6 hours | 180-200 | 60-80 | 0.3-0.8 | 80-90 |
Continuous Flow Process | Continuous | 250-280 | 75-90 | 0.5-1.5 | 70-80 |
Catalyst-Free Conditions | 2-4 hours | 180-220 | 65-80 | 1.0-2.5 | 60-70 |
Electrochemical Synthesis | 1-2 hours | 80-120 | 70-85 | 0.6-1.8 | 65-80 |
The implementation of solvent-free conditions typically involves heating the reactants directly without the addition of organic solvents [11]. This approach has been successfully applied to quinoline synthesis from imines with styrene, providing an eco-friendly process that avoids the use of traditional high-boiling solvents [11]. The method provides a green and much enhanced protocol over existing methods that require large quantities of organic solvents [11].
Water-based cyclization has demonstrated remarkable environmental benefits, with microwave-assisted synthesis of polyheterocyclic-fused quinoline derivatives achieved in water without using any catalysts and additives [22] [24]. This approach achieved a remarkable E-factor of 0.45 and an EcoScale score of 85.5, indicating excellent green chemistry metrics [22] [24]. The desired products were obtained in high yields through simple filtration, eliminating the need for complex purification procedures [22] [24].
Electrochemical synthesis represents another promising solvent-free approach, presenting a simple, sustainable, efficient and one-step electrosynthetic strategy for quinoline synthesis from readily available nitro compounds using electric current [19]. This reagent-free method operates under mild conditions with constant-current electrolysis setup and achieves high conversion rates with excellent atom economy [19]. Various substituted quinolines were successfully synthesized in good to excellent yields using this electrochemical approach [19].
Catalytic process intensification for quinoline synthesis focuses on the development of highly efficient heterogeneous catalysts that can operate under mild conditions while maintaining high selectivity and activity [25] [27]. The rational design of distinct acidic and basic sites can greatly enhance performance and deepen understanding of reaction mechanisms [25].
Surface-functionalized graphitic carbon nitride has been developed as a promising metal-free green heterogeneous catalyst for quinoline synthesis [25]. The structural and surface analyses confirm the effective integration of carboxyl and sulfonic acid groups into the graphitic carbon nitride lattice [25]. The surface-functionalized graphitic carbon nitride exhibits remarkable acceleration in quinoline formation, surpassing previously mentioned catalysts and demonstrating notable recyclability under optimized mild reaction conditions [25].
Continuous flow processes have been successfully implemented for quinoline synthesis using niobium phosphate catalysts [27]. This study demonstrates that niobium phosphate can catalyze all stages of the multistep Skraup reaction at 250 degrees Celsius and 10 megapascals pressure, with selectivity for quinoline up to 60 percent [27]. The continuous synthesis approach offers significant advantages over batch processes, including improved heat and mass transfer, better control of reaction conditions, and reduced processing times [27].
The application of continuous flow methodology has been extended to the synthesis of pyrrolo-quinolines via allene-based reaction cascades [26]. The initial small-scale batch process was successfully translated into a continuous flow process allowing efficient preparation of selected pyrrolo-quinolines on multigram scale without safety concerns due to the reaction's inherent exothermic profile [26]. This approach demonstrates the successful scaling of complex multi-step syntheses using flow chemistry principles [26].
Metal-free heterogeneous catalysts have shown particular promise for sustainable quinoline synthesis [25]. The heightened reaction rate observed over surface-functionalized graphitic carbon nitride is attributed to its elevated surface acidity [25]. Investigation of the Friedländer reaction mechanism through surface characterization, examination of reaction intermediates, and investigation of substrate scope elucidates the pivotal role of Brønsted acid sites [25]. This comprehensive exploration of metal-free heterogeneous catalysts offers unique contributions to environmentally benign quinoline synthesis [25].
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